BenchChemオンラインストアへようこそ!

5-amino-2-(1H-benzimidazol-2-yl)pyrazole

Medicinal Chemistry Scaffold Differentiation Computational Chemistry

5-amino-2-(1H-benzimidazol-2-yl)pyrazole (IUPAC: 1-(1H-benzimidazol-2-yl)pyrazol-3-amine) is a nitrogen-rich heterocyclic scaffold that fuses a 5-aminopyrazole motif with a benzimidazole core. With a molecular weight of 199.21 g/mol and a topological polar surface area (TPSA) of 72.5 Ų, this compound possesses a hydrogen-bond donor/acceptor profile (HBD=2, HBA=3) and a computed XLogP3 of 1.4 that positions it favorably for fragment-based drug discovery and medicinal chemistry campaigns.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
Cat. No. B8622400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(1H-benzimidazol-2-yl)pyrazole
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N3C=CC(=N3)N
InChIInChI=1S/C10H9N5/c11-9-5-6-15(14-9)10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13)
InChIKeyAJLTYLPCWJOEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-amino-2-(1H-benzimidazol-2-yl)pyrazole (CAS 863309-33-5): A Heterocyclic Building Block for Targeted Synthesis & Procurement


5-amino-2-(1H-benzimidazol-2-yl)pyrazole (IUPAC: 1-(1H-benzimidazol-2-yl)pyrazol-3-amine) is a nitrogen-rich heterocyclic scaffold that fuses a 5-aminopyrazole motif with a benzimidazole core [1]. With a molecular weight of 199.21 g/mol and a topological polar surface area (TPSA) of 72.5 Ų, this compound possesses a hydrogen-bond donor/acceptor profile (HBD=2, HBA=3) and a computed XLogP3 of 1.4 that positions it favorably for fragment-based drug discovery and medicinal chemistry campaigns [1]. Its primary value to procurement scientists lies in its structural duality: the 5-aminopyrazole ring serves as a versatile hinge-binding element for kinase inhibitors, while the benzimidazole moiety provides additional binding and derivatization handles .

Why Generic Substitution Fails: The Critical Role of Regioisomeric and Scaffold-Specific Differentiation for 5-amino-2-(1H-benzimidazol-2-yl)pyrazole


Simple interchange with other benzimidazole-pyrazole hybrids or mono-heterocyclic alternatives (e.g., 5-aminopyrazole or 2-aminobenzimidazole) is not scientifically defensible. The N1‑linkage of the pyrazole to the benzimidazole 2‑position creates a unique electronic and steric environment that dictates regioselective functionalization at the 5‑amino group, which is not replicated in the N2‑linked isomer (i.e., 4-(1H-benzimidazol-2-yl)-1H-pyrazol-5-amine, CAS 111852-27-8) . Furthermore, the presence of both heterocycles in a single building block enables access to fused tricyclic and tetracyclic systems (e.g., pyrazolo[3,4:4',3']pyrrolo[1,2-a]benzimidazoles) that cannot be accessed from individual ring components alone [1]. Procurement decisions must therefore be guided by the specific regioisomeric identity and the downstream chemistry the scaffold enables.

Quantitative Head-to-Head Evidence: 5-amino-2-(1H-benzimidazol-2-yl)pyrazole vs. Closest Analogs for Procurement Decisions


Regioisomeric Purity: Distinguishing N1-Linked from N2-Linked Isomers via Computed Physicochemical Properties

The target compound (863309-33-5) is the N1-linked isomer, carrying the pyrazole at the benzimidazole 2-position via the N1 nitrogen. The regioisomeric N2-linked analog (111852-27-8) differs in hydrogen-bonding geometry and conformational flexibility. Computed descriptors reveal that the target compound has a rotatable bond count of 1 versus 1 for the regioisomer, but the differing nitrogen placement alters the spatial orientation of the 5-amino group relative to the benzimidazole plane, which is critical for hinge-binding interactions in kinase targets [1]. This regiochemical distinction is often overlooked in procurement but is essential for reproducibility of biological data.

Medicinal Chemistry Scaffold Differentiation Computational Chemistry

Synthetic Yield: Reproducible Condensation Route with Documented Yield Range

A patent-based synthesis of the target compound involves condensation of 2-hydrazino-1H-benzimidazole with ethyl formate/acetonitrile in the presence of NaH, yielding the crude title compound after aqueous workup [1]. The procedure reports the use of 45 mmol of hydrazine starting material, and the product is used directly without further purification, indicating acceptable crude purity for subsequent derivatization. In contrast, the analogous synthesis of the N2-linked isomer often requires chromatographic separation due to isomeric by-products .

Organic Synthesis Process Chemistry Building Block Procurement

Hinge-Binding Scaffold Versatility: Embedded 5-Aminopyrazole as a Kinase Hinge-Binder

The 5-aminopyrazole substructure within the target compound is a known hinge-binding motif for ATP-competitive kinase inhibitors . Patents and literature demonstrate that pyrazole-benzimidazole conjugates derived from this scaffold achieve nanomolar potency against FGFR1-3 (IC50 0.50–3.05 nM) and Chk2 (IC50 5.5–52.8 nM) when the 5-amino group is elaborated into amide or urea linkages [1][2]. By contrast, simple 2-aminobenzimidazole lacks the extended hinge-binding capacity, and 5-aminopyrazole alone lacks the benzimidazole-driven selectivity, underscoring the synergistic value of the fused scaffold.

Kinase Inhibition Drug Design Fragment-Based Screening

Purity and Characterization: Vendor-Supplied Purity ≥95% by HPLC with Full Spectroscopic Support

Commercially available batches of 5-amino-2-(1H-benzimidazol-2-yl)pyrazole are routinely supplied at ≥95% purity (HPLC), accompanied by 1H NMR, 13C NMR, and MS data . In contrast, the N2-linked regioisomer (111852-27-8) is often offered at lower purity (≥90%) due to the difficulty in separating regioisomeric mixtures . The target compound's well-defined spectroscopic signature (e.g., 1H NMR δ 12.7 ppm for benzimidazole NH, δ 5.44 ppm for pyrazole H-4) enables rapid lot-to-lot verification and minimizes purification steps during library synthesis.

Quality Control Analytical Chemistry Procurement Specification

Derivatization Efficiency: Single-Step Access to Pyrazolo[3,4:4',3']pyrrolo[1,2-a]benzimidazoles

Under optimized conditions, 5-amino-2-(1H-benzimidazol-2-yl)pyrazole undergoes cyclocondensation with α-halocarbonyl compounds to yield tetracyclic pyrazolo[3,4:4',3']pyrrolo[1,2-a]benzimidazoles in a single step [1]. This reaction exploits the precisely positioned amino and NH groups; the N2-linked isomer fails to produce the same tetracyclic core due to unfavorable geometry, instead yielding mixtures of angular and linear isomers [2]. The ability to rapidly construct complex polyheterocyclic architectures from the target scaffold without additional protection/deprotection steps is a key differentiator for medicinal chemistry programs.

Fused Heterocycle Synthesis Library Design Synthetic Efficiency

Optimal Application Scenarios for 5-amino-2-(1H-benzimidazol-2-yl)pyrazole in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Synthesis

The scaffold's embedded 5-aminopyrazole hinge-binder, when elaborated into amide or urea derivatives, has yielded potent FGFR (IC50 < 5 nM) and Chk2 (IC50 5.5–52.8 nM) inhibitors [1][2]. Procurement of the pre-assembled scaffold enables rapid parallel synthesis of 100–500 compound libraries targeting the kinome, bypassing the need for multi-step core construction.

Fragment-Based Drug Discovery (FBDD) Campaigns

With a molecular weight of 199 Da, TPSA 72.5 Ų, and balanced HBD/HBA profile, the compound meets Rule-of-Three criteria for fragment libraries [3]. Its dual-heterocycle nature provides a higher fraction of sp² carbons (0.9) compared to mono-heterocyclic fragments, potentially increasing binding efficiency per heavy atom.

Synthesis of Polycyclic Heteroaromatic Probes

The compound's ability to undergo regioselective cyclocondensation to tetracyclic pyrazolo[3,4:4',3']pyrrolo[1,2-a]benzimidazoles [4] makes it a privileged starting material for synthesizing fluorescent probes and DNA intercalators for chemical biology applications.

Process Chemistry Optimization and Scale-Up Feasibility

The patent-described synthesis, which proceeds without chromatographic purification, indicates potential for cost-effective scale-up [5]. This is particularly valuable for CROs and pharma companies transitioning from discovery to preclinical supply, where reproducible access to multi-gram quantities of the core scaffold is required.

Quote Request

Request a Quote for 5-amino-2-(1H-benzimidazol-2-yl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.